1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxyphenyl and indazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, including the formation of the indazole ring and the introduction of the methoxyphenyl groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the indazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of methoxyphenyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.
Reduction: Reduction of the indazole ring to form dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interaction with cellular receptors to modulate signaling pathways.
Pathway modulation: Affecting various biochemical pathways to exert its effects.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(2-methoxyanilino)-1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H21N3O3/c1-26-15-12-10-14(11-13-15)24-17-7-5-8-18(25)20(17)21(23-24)22-16-6-3-4-9-19(16)27-2/h3-4,6,9-13H,5,7-8H2,1-2H3,(H,22,23) |
InChI Key |
BKNNMYSUKQKNFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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